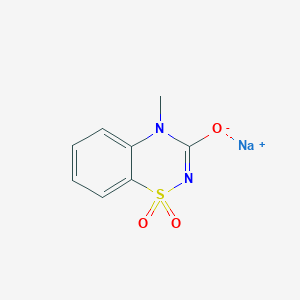
(R)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
“®-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride” is a compound that contains a pyrrolidine ring . Pyrrolidine, also known as tetrahydropyrrole, is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors . The second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular formula of “®-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride” is C13H18ClNO2. The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Pyrrolidine derivatives, including “®-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride”, can undergo various chemical reactions. For instance, they can be involved in 1,3-dipolar cycloaddition reactions .Physical And Chemical Properties Analysis
“®-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride” is a compound with a molecular weight of 255.74 g/mol. More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Optically Pure Pyrrolidines : Research on pyrrolidine derivatives, such as the synthesis of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine, highlights the importance of these compounds in the synthesis of pharmacologically active molecules. These methods involve nucleophilic addition and subsequent elimination processes, showcasing the versatility of pyrrolidine derivatives in organic synthesis J. L. Ruano, J. Alemán, M. B. Cid, 2006.
Crystal Structure Analysis : The crystal structure analysis of pyrrolidine derivatives, such as the (R)-α-methylbenzylamine salt of 1-benzyl-4-trifluoromethylpyrrolidine-3-carboxylic acid, provides valuable information on the stereochemistry and molecular configuration of these compounds. Such studies are crucial for understanding the molecular basis of their activity and for the design of new derivatives with desired properties H. Fukui et al., 1997.
Catalytic Applications
- Catalysis with Pyrrolidine Derivatives : Research on rhodium N-heterocyclic carbene catalysts demonstrates the catalytic applications of pyrrolidine derivatives in chemical reactions. These studies explore the regioselectivity and efficiency of catalysts in organic transformations, indicating the potential for pyrrolidine derivatives to serve as ligands or catalytic components in various chemical processes Andrea Di Giuseppe et al., 2012.
Antimicrobial and Pharmaceutical Research
- Antimicrobial Agent Development : The synthesis and evaluation of quinolone antibacterial agents, involving pyrrolidine intermediates, underscore the role of pyrrolidine derivatives in the development of new antimicrobial compounds. Such research provides insights into the design and synthesis of novel antibiotics to combat resistant bacterial strains M. Schroeder et al., 1992.
Future Directions
Pyrrolidines and their derivatives continue to be utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates . This suggests that “®-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride” and similar compounds may have potential applications in future pharmacological research and drug development.
properties
IUPAC Name |
(2R)-2-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-10-4-2-5-11(8-10)9-13(12(15)16)6-3-7-14-13;/h2,4-5,8,14H,3,6-7,9H2,1H3,(H,15,16);1H/t13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCQAZNHHLXULF-BTQNPOSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2(CCCN2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@]2(CCCN2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661594 | |
| Record name | 2-[(3-Methylphenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
CAS RN |
1217840-70-4 | |
| Record name | 2-[(3-Methylphenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-(2,7-Dioxo-[1,3]diazepan-1-yl)benzenesulfonylchloride](/img/structure/B1500230.png)







![1-methyl-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B1500258.png)
